molecular formula C6H6ClF2N3 B1358187 3,5-Difluoropicolinimidamide hydrochloride CAS No. 298709-32-7

3,5-Difluoropicolinimidamide hydrochloride

Cat. No.: B1358187
CAS No.: 298709-32-7
M. Wt: 193.58 g/mol
InChI Key: WDLIDNANRSUVFL-UHFFFAOYSA-N
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Description

3,5-Difluoropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6ClF2N3. It is a derivative of picolinimidamide, where two fluorine atoms are substituted at the 3rd and 5th positions of the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoropicolinimidamide hydrochloride typically involves the fluorination of picolinimidamide. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoropicolinimidamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

3,5-Difluoropicolinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Difluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluoropyridine
  • 3,5-Difluorobenzamide
  • 3,5-Difluorophenylhydrazine

Uniqueness

3,5-Difluoropicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and the imidamide group makes it a versatile compound for various applications .

Properties

IUPAC Name

3,5-difluoropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3.ClH/c7-3-1-4(8)5(6(9)10)11-2-3;/h1-2H,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLIDNANRSUVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C(=N)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621752
Record name 3,5-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298709-32-7
Record name 3,5-Difluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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